(4-Chloro-3-methylphenyl)methanamine: Technical Guide & Application Profile
(4-Chloro-3-methylphenyl)methanamine: Technical Guide & Application Profile
Executive Summary
(4-Chloro-3-methylphenyl)methanamine (CAS: 1155357-58-6 ), also known as 4-chloro-3-methylbenzylamine, is a primary benzylic amine intermediate critical to modern medicinal chemistry. Unlike generic benzylamines, this specific scaffold offers a unique steric and electronic profile due to the 3,4-disubstitution pattern on the phenyl ring.
In drug discovery, it serves as a high-value "fragment" or "linker" moiety. Its lipophilic 3-methyl and 4-chloro substituents enable precise targeting of hydrophobic sub-pockets in proteins, most notably the WDR5 (WD Repeat Domain 5) protein, a key target in mixed-lineage leukemia (MLL). This guide details its physicochemical properties, validated synthetic pathways, and application in structure-activity relationship (SAR) optimization.
Physicochemical Profile
The dual substitution (Cl, Me) creates a distinct electronic environment. The chlorine atom at the para position acts as a weak deactivator (inductive withdrawal) but also a lipophilic anchor, while the meta methyl group provides steric bulk and weak activation.
| Property | Value / Description | Note |
| CAS Number | 1155357-58-6 | |
| IUPAC Name | (4-Chloro-3-methylphenyl)methanamine | |
| Molecular Formula | C₈H₁₀ClN | |
| Molecular Weight | 155.62 g/mol | |
| Physical State | Liquid (Free Base) / Solid (HCl Salt) | Free base is an oil; typically stored as HCl salt.[1] |
| Boiling Point | ~245°C (Predicted) | At 760 mmHg. |
| Density | ~1.14 g/cm³ (Predicted) | |
| pKa (Conjugate Acid) | ~9.2 – 9.4 | Typical for substituted benzylamines. |
| LogP | ~2.3 | Moderate lipophilicity; good membrane permeability. |
| H-Bond Donors/Acceptors | 1 / 1 | Primary amine functionality. |
Synthetic Pathways & Manufacturing
High-purity synthesis of (4-Chloro-3-methylphenyl)methanamine typically avoids direct alkylation of ammonia with benzyl halides due to the risk of over-alkylation (forming secondary/tertiary amines). The two industry-standard methods are Nitrile Reduction (Method A) and Reductive Amination (Method B).
Reaction Workflow Diagram
Figure 1: Primary synthetic routes. Method A is preferred for lab-scale purity; Method B is preferred for industrial scalability.
Experimental Protocols
Method A: Reduction of 4-Chloro-3-methylbenzonitrile
Context: This is the most reliable method to obtain the primary amine without secondary amine byproducts. Precursor: 4-Chloro-3-methylbenzonitrile (CAS: 13519-63-6).
Step-by-Step Protocol:
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Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.
-
Reagent Prep: Charge the flask with Lithium Aluminum Hydride (LiAlH₄) (1.5 equiv) suspended in anhydrous THF (0.5 M concentration relative to nitrile). Caution: LiAlH₄ is pyrophoric.
-
Addition: Cool the suspension to 0°C. Add a solution of 4-Chloro-3-methylbenzonitrile (1.0 equiv) in anhydrous THF dropwise over 30 minutes. The reaction is exothermic.
-
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (Eluent: 5% MeOH in DCM) or LC-MS.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
mL water (where
= grams of LiAlH₄ used). - mL 15% NaOH solution.
- mL water.
-
mL water (where
-
Isolation: Stir the granular precipitate for 30 minutes. Filter through a Celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
-
Purification: The crude oil is often pure enough. If not, convert to the HCl salt by adding 4M HCl in dioxane, filtering the resulting white solid.
Method B: Reductive Amination
Context: Ideal if the aldehyde precursor is more readily available or if avoiding LiAlH₄ is necessary. Precursor: 4-Chloro-3-methylbenzaldehyde.
Step-by-Step Protocol:
-
Imine Formation: Dissolve 4-Chloro-3-methylbenzaldehyde (1.0 equiv) in Methanol. Add Ammonium Acetate (10 equiv) to generate the imine in situ.
-
Reduction: Add Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv) in portions.
-
Reaction: Stir at room temperature for 12–16 hours.
-
Workup: Acidify with 1M HCl to pH < 2 (to quench and decompose excess borohydride). Extract with Ethyl Acetate (to remove unreacted aldehyde). Basify the aqueous layer to pH > 10 with NaOH.
-
Extraction: Extract the free amine into DCM (3x). Dry and concentrate.
Applications in Drug Discovery[2]
Fragment-Based Design & WDR5 Inhibition
The (4-chloro-3-methylphenyl) moiety is not merely a spacer; it is a pharmacophore optimized for filling hydrophobic pockets.
Case Study: WDR5-MLL1 Inhibitors Research published in the Journal of Medicinal Chemistry highlights this specific amine in the development of inhibitors for WDR5 (WD Repeat Domain 5), a protein essential for the integrity of the MLL1 complex involved in leukemia.
-
Mechanism: The WDR5 "WIN" site binds arginine-containing sequences. Small molecule inhibitors mimic this interaction.
-
SAR Insight: Replacing a standard phenyl ring with the 4-chloro-3-methylphenyl ring resulted in a 4-to-5-fold increase in binding affinity compared to the unsubstituted analog.[2]
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The 3-Methyl Group: Occupies the S7 sub-pocket, providing van der Waals contacts.
-
The 4-Chloro Group: Extends into a deeper lipophilic crevice, displacing water and improving entropic gain.
-
Peptidomimetics
Patents indicate the use of this amine in macrocyclic peptidomimetics. The amine nitrogen serves as the attachment point for scaffolding, while the substituted ring ensures metabolic stability (blocking para-oxidation) and receptor selectivity.
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | Hazard Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using.[3][4] |
| Skin Corrosion | H315: Causes skin irritation. | Wear nitrile gloves and lab coat. |
| Eye Damage | H319: Causes serious eye irritation.[3][5][6] | Wear safety goggles. |
| Sensitization | May cause respiratory irritation. | Use only in a chemical fume hood. |
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The free base absorbs CO₂ from the air (carbamate formation); the HCl salt is stable at room temperature.
References
-
Gogliotti, R. D., et al. (2019).[7] Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core. Journal of Medicinal Chemistry.
-
Karatas, H., et al. (2017).[7] Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic Targeting the WD Repeat Domain 5 Protein (WDR5). Journal of Medicinal Chemistry, 60(11), 4818-4839.
-
BenchChem. (2025).[8] Comparative Guide to the Reactivity of 3-Methylbenzonitrile and Benzonitrile.
-
Organic Syntheses. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction. (Cited for general amination context).
Sources
- 1. 4-Chloro-N-(3-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pccarx.com [pccarx.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. richelieu.com [richelieu.com]
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